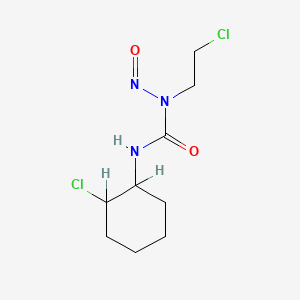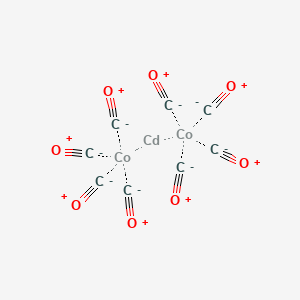
Cobalt, (cadmium)octacarbonyldi-, (2Co-Cd)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt, (cadmium)octacarbonyldi-, (2Co-Cd) is a coordination compound with the molecular formula C₈CdCo₂O₈ and a molecular weight of 454.358 . This compound is part of a class of metal carbonyls, which are complexes of transition metals with carbon monoxide ligands. The presence of both cobalt and cadmium in this compound makes it unique and of interest in various fields of research.
Méthodes De Préparation
The synthesis of Cobalt, (cadmium)octacarbonyldi-, (2Co-Cd) typically involves the reaction of cobalt and cadmium salts with carbon monoxide under controlled conditions. One common method is the solvothermal synthesis, where the reactants are dissolved in a solvent and heated in a sealed vessel. This method allows for the formation of the desired coordination complex under high pressure and temperature . Another approach is the controlled evaporation method, where the reactants are slowly evaporated to form the complex .
Analyse Des Réactions Chimiques
Cobalt, (cadmium)octacarbonyldi-, (2Co-Cd) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, the compound can react with oxidizing agents to form higher oxidation state products. Reduction reactions involve the gain of electrons, leading to the formation of lower oxidation state products. Substitution reactions occur when one or more ligands in the complex are replaced by other ligands. Common reagents used in these reactions include sulfuric acid, hydrochloric acid, and various organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Cobalt, (cadmium)octacarbonyldi-, (2Co-Cd) has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of other coordination complexes and as a catalyst in various reactions. In biology, it is studied for its potential use in imaging and as a therapeutic agent. In medicine, the compound is being investigated for its potential use in drug delivery systems and as a diagnostic tool. In industry, it is used in the production of advanced materials and as a catalyst in chemical processes .
Mécanisme D'action
The mechanism of action of Cobalt, (cadmium)octacarbonyldi-, (2Co-Cd) involves its interaction with molecular targets and pathways in the body. The compound can bind to specific proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Cobalt, (cadmium)octacarbonyldi-, (2Co-Cd) can be compared with other similar compounds, such as zinc(II), cadmium(II), and cobalt(II) coordination complexes. These compounds share similar structural features and chemical properties but differ in their specific metal centers and ligands. The presence of both cobalt and cadmium in Cobalt, (cadmium)octacarbonyldi-, (2Co-Cd) makes it unique and gives it distinct properties compared to other coordination complexes .
Propriétés
Numéro CAS |
16986-00-8 |
|---|---|
Formule moléculaire |
C8CdCo2O8 |
Poids moléculaire |
454.36 g/mol |
Nom IUPAC |
cadmium;carbon monoxide;cobalt |
InChI |
InChI=1S/8CO.Cd.2Co/c8*1-2;;; |
Clé InChI |
HNWAKAARHWJZLL-UHFFFAOYSA-N |
SMILES canonique |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Co].[Co].[Cd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


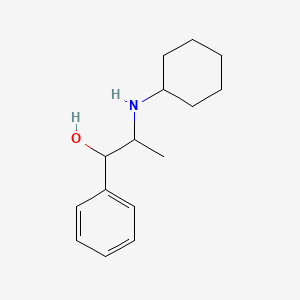
![2-[(4-butoxyphenyl)carbamoyloxy]propyl-diethylazanium;chloride](/img/structure/B13737564.png)
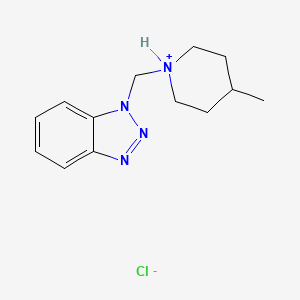
![Furo[2,3,4,5-lmn]phenanthridine](/img/structure/B13737572.png)
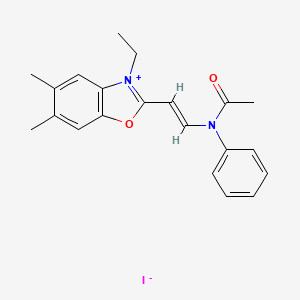

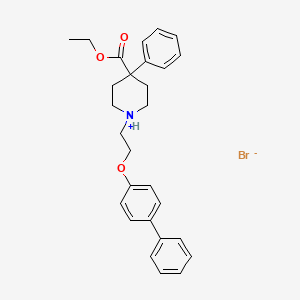
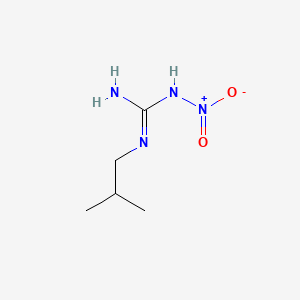



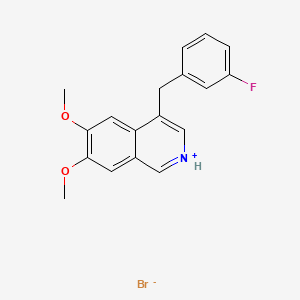
![Aluminum, tris[4-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonato]-](/img/structure/B13737639.png)
